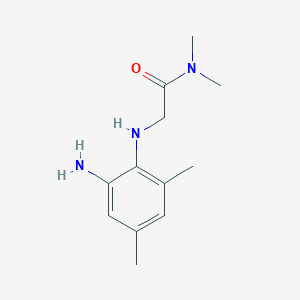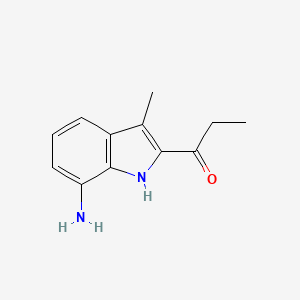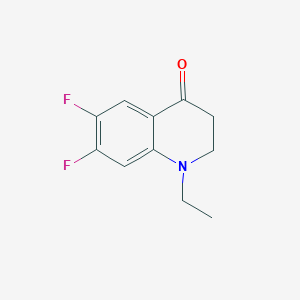
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antiviral, and antimalarial properties . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and stability .
Méthodes De Préparation
The synthesis of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of anthranilic acid derivatives with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antibacterial agents.
Industry: It finds applications in the production of liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline can be compared with other fluorinated quinolines, such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Moxifloxacin: Known for its effectiveness against respiratory tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and applications compared to other fluoroquinolones .
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
1-ethyl-6,7-difluoro-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H11F2NO/c1-2-14-4-3-11(15)7-5-8(12)9(13)6-10(7)14/h5-6H,2-4H2,1H3 |
Clé InChI |
FCHCIASDPFFVDF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(=O)C2=CC(=C(C=C21)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
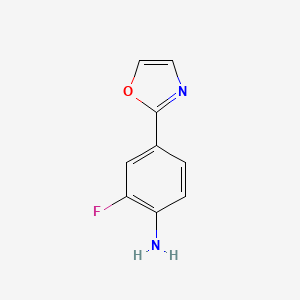
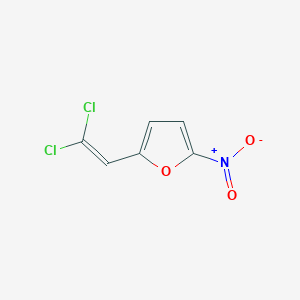
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8385701.png)
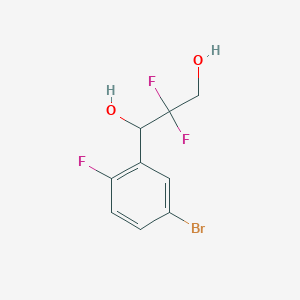
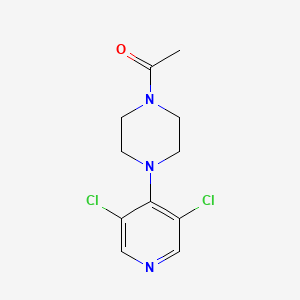
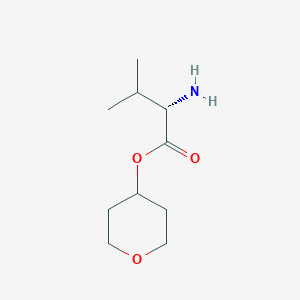
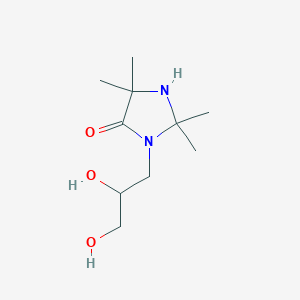
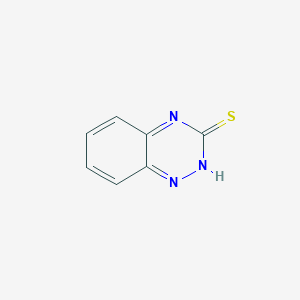
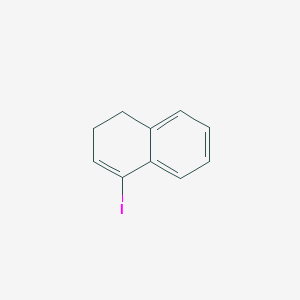
![3-bromo-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8385747.png)
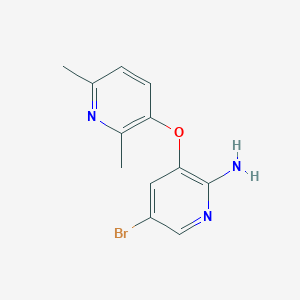
![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
